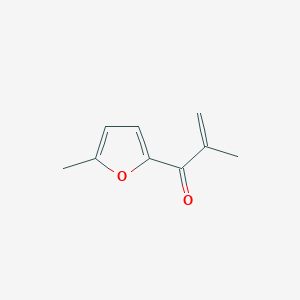
2-Methyl-1-(5-methyl-2-furyl)-2-propenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(5-methyl-2-furyl)-2-propenone is an organic compound with the molecular formula C9H10O2 It is a member of the furan family, characterized by a furan ring substituted with a propenone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone typically involves the reaction of 5-methylfurfural with acetone in the presence of a base. The reaction proceeds via an aldol condensation mechanism, where the base deprotonates the acetone, forming an enolate ion that subsequently attacks the carbonyl group of 5-methylfurfural. The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the aldol condensation reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(5-methyl-2-furyl)-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to 2-methyl-1-(5-methyl-2-furyl)-2-propenoic acid.
Reduction: Reduction yields 2-methyl-1-(5-methyl-2-furyl)-2-propanol.
Substitution: Substitution reactions can introduce halogens or nitro groups onto the furan ring.
Aplicaciones Científicas De Investigación
2-Methyl-1-(5-methyl-2-furyl)-2-propenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s furan ring and propenone group are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-(5-methyl-2-furyl)-1-propanol: This compound is structurally similar but has a hydroxyl group instead of a propenone group.
2-Methyl-1-(5-methyl-2-furyl)-1-propanone: Another similar compound with a ketone group instead of a propenone group.
Uniqueness
2-Methyl-1-(5-methyl-2-furyl)-2-propenone is unique due to its propenone group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry and potential pharmaceutical applications .
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-methyl-1-(5-methylfuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-6(2)9(10)8-5-4-7(3)11-8/h4-5H,1H2,2-3H3 |
Clave InChI |
MXDVZRFAEBQRHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



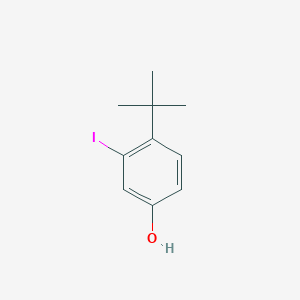

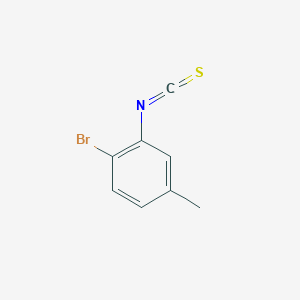
![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
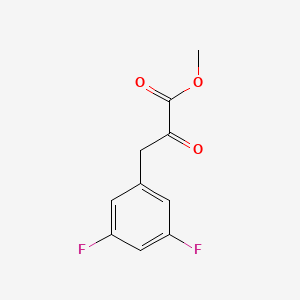
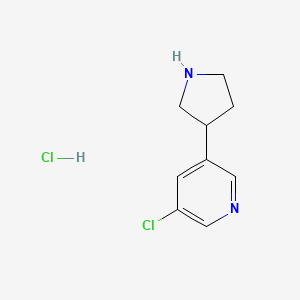
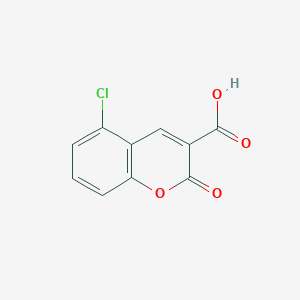
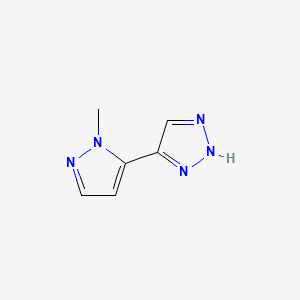

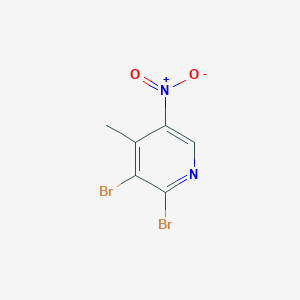
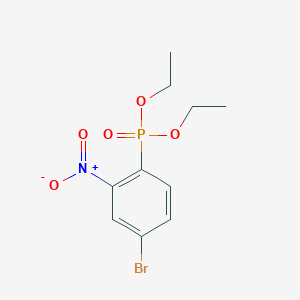
![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)
